molecular formula C7H11N3O2 B13029245 Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate CAS No. 70015-75-7

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13029245
CAS No.: 70015-75-7
M. Wt: 169.18 g/mol
InChI Key: JKFJHNXJGZSKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it an interesting subject for various chemical and biological studies .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate for further functionalization, setting it apart from other pyrazole derivatives .

Biological Activity

Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of EMPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

EMPC is characterized by the following chemical structure:

C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2

The synthesis of EMPC typically involves the condensation of 4-amino-5-methyl-1H-pyrazole with ethyl chloroformate, followed by purification processes such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

1. Antitumor Activity

Recent studies have highlighted the anticancer potential of EMPC. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies demonstrated that EMPC exhibited significant antiproliferative effects on these cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

Cancer Type IC50 Value (µM)
Lung Cancer12.5
Breast Cancer (MDA-MB-231)8.2
Colorectal Cancer15.0
Prostate Cancer10.0

2. Neuropharmacological Effects

EMPC has been identified as a partial agonist at trace amine-associated receptors (TAARs), particularly hTAAR1. This receptor is implicated in various neurological disorders, including schizophrenia and bipolar disorder. The compound's agonistic activity suggests potential therapeutic applications in treating these conditions with a reduced side effect profile compared to traditional antipsychotics .

3. Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological effects, EMPC has demonstrated anti-inflammatory properties. It acts as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for treating inflammatory diseases .

The biological activity of EMPC can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through mitochondrial pathways.
  • Agonistic Activity at TAARs : Modulating neurotransmitter systems involved in mood regulation and cognitive function.
  • Inhibition of Inflammatory Pathways : Reducing the production of pro-inflammatory cytokines through COX inhibition.

Case Studies

Several case studies have explored the efficacy of EMPC in preclinical models:

  • Breast Cancer Model : In a study using MDA-MB-231 cells, EMPC was administered at varying doses, resulting in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
  • Neurodegenerative Disease Model : In rodent models of Parkinson's disease, EMPC administration resulted in improved motor function and reduced neuroinflammation, suggesting protective effects on dopaminergic neurons.

Properties

CAS No.

70015-75-7

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3,8H2,1-2H3,(H,9,10)

InChI Key

JKFJHNXJGZSKIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.